Product packaging for Fmoc-O-(4-chlorophenyl)-L-Serine(Cat. No.:)

Fmoc-O-(4-chlorophenyl)-L-Serine

Cat. No.: B15521626
M. Wt: 437.9 g/mol
InChI Key: XRVNXLMITMGSED-QFIPXVFZSA-N
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Description

Contextualization within the Landscape of Modified Amino Acid Chemistry

The field of chemical synthesis has seen significant advancements through the use of modified amino acids. These are amino acids whose fundamental structure has been altered to introduce new functionalities or properties. Fmoc-O-(4-chlorophenyl)-L-Serine is a prime example of such a modification, where the standard serine side chain is functionalized.

The introduction of the 4-chlorophenyl group onto the serine side chain creates an O-aryl ether linkage. This modification is significant for several reasons:

Structural Rigidity: The bulky aromatic group can introduce conformational constraints into a peptide backbone, influencing its secondary structure.

Hydrophobicity: The chlorophenyl group increases the hydrophobicity of the amino acid, which can be crucial for studying protein folding and interactions within a lipid environment.

Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the chemical reactivity and binding properties of the modified peptide.

The use of such modified amino acids allows researchers to create peptides that are more stable, have enhanced biological activity, or can serve as probes to study biological processes. For instance, the synthesis of serine derivatives has been explored in the development of inhibitors for proteases like the SARS coronavirus 3CL protease. nih.gov

Significance of O-Substituted Serine Derivatives in Peptide and Chemical Biology Research

O-substituted serine derivatives are a cornerstone of modern peptide and chemical biology research. The hydroxyl group of serine is a versatile handle for a wide range of chemical modifications, leading to derivatives with diverse applications.

Key areas where O-substituted serine derivatives are significant include:

Post-Translational Modifications (PTMs): Many cellular proteins are naturally modified at serine residues through processes like phosphorylation and glycosylation. Synthetic peptides containing O-phosphorylated or O-glycosylated serine are invaluable tools for studying these PTMs, which are critical for cell signaling, protein regulation, and disease pathogenesis. nih.gov The synthesis of peptides with adenylylated serine and threonine residues, for example, is crucial for studying certain cellular processes. nih.gov

Peptide Mimetics: By replacing the hydroxyl group with other functionalities, researchers can create peptidomimetics with improved properties. For example, O-alkylation or O-arylation can enhance a peptide's resistance to enzymatic degradation, increasing its half-life in biological systems.

Drug Discovery: The modification of serine residues can lead to the development of new therapeutic peptides. For example, the introduction of specific O-substituents can enhance the binding affinity of a peptide to its target receptor or enzyme. The synthesis of serine derivatives has been explored for their potential as inhibitors of various enzymes. nih.gov

Bioconjugation: O-substituted serines can be designed to incorporate reactive groups that allow for the site-specific attachment of labels, such as fluorescent dyes or biotin, to a peptide. This is essential for creating molecular probes to visualize and track biological processes.

The table below illustrates some common O-substituted serine derivatives and their applications in research.

Derivative TypeExampleSignificance in Research
O-Phosphoserine Fmoc-Ser(PO(OBzl)OH)-OHMimics natural phosphorylation, used to study kinase activity and signaling pathways. biosynth.comnih.gov
O-Glycosylserine Fmoc-Ser(β-D-Glc(Ac)4)-OHUsed to synthesize glycopeptides to study the role of glycosylation in protein folding and function. ambeed.com
O-Alkyl/Aryl Serine This compoundIntroduces hydrophobic and steric bulk, useful for creating peptidomimetics with enhanced stability and specific binding properties.
O-Trityl Serine Fmoc-Ser(Trt)-OHA protected form of serine used in solid-phase peptide synthesis to prevent side reactions. sigmaaldrich.com

Historical Development and Evolution of Fmoc-Based Peptide Synthesis Methodologies

The synthesis of peptides has been revolutionized by the development of solid-phase peptide synthesis (SPPS), a technique for which R.B. Merrifield was awarded the Nobel Prize in Chemistry. Within SPPS, the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy has become the predominant method.

The Fmoc group is used to temporarily protect the alpha-amino group of an amino acid. Its key advantage is its base-lability; it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF, while the side-chain protecting groups and the linkage to the solid support remain intact. scielo.org.mxembrapa.br This orthogonality is a significant improvement over the older Boc (tert-butyloxycarbonyl) strategy, which relies on harsh acidic conditions for deprotection. nih.gov

Key milestones in the evolution of Fmoc-based SPPS include:

Introduction of the Fmoc Group: The Fmoc group was initially introduced for use in solution-phase peptide synthesis.

Adaptation to Solid-Phase Synthesis: Its application to SPPS in the late 1970s marked a major breakthrough, offering a milder and more versatile alternative to the Boc method. nih.gov

Development of New Resins and Linkers: The development of a variety of solid supports and linkers, such as the Wang and Rink amide resins, expanded the utility of Fmoc-SPPS for the synthesis of peptide acids and amides. peptide.com

Improved Coupling Reagents: The introduction of highly efficient coupling reagents, such as HBTU and HATU, has enabled the rapid and efficient formation of peptide bonds with minimal side reactions. nih.gov

Automation: The mild conditions of Fmoc-SPPS are well-suited for automation, leading to the development of automated peptide synthesizers that can produce long and complex peptides with high fidelity.

The continuous refinement of Fmoc-SPPS has made the synthesis of complex peptides, including those containing modified amino acids like this compound, a routine practice in many research laboratories. This has had a profound impact on various fields, from basic biological research to drug development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20ClNO5 B15521626 Fmoc-O-(4-chlorophenyl)-L-Serine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H20ClNO5

Molecular Weight

437.9 g/mol

IUPAC Name

(2S)-3-(4-chlorophenoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H20ClNO5/c25-15-9-11-16(12-10-15)30-14-22(23(27)28)26-24(29)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

XRVNXLMITMGSED-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COC4=CC=C(C=C4)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

Application in Advanced Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The integration of Fmoc-O-(4-chlorophenyl)-L-Serine into SPPS protocols is a well-established process that leverages the advantages of Fmoc chemistry. nih.goviris-biotech.de The temporary Fmoc protecting group for the α-amine is stable under acidic conditions but can be readily removed by a base, typically a piperidine (B6355638) solution in a polar solvent like DMF. altabioscience.comresearchgate.net This orthogonality allows for the use of acid-labile protecting groups on the side chains, which can be cleaved at the end of the synthesis without affecting the peptide backbone. beilstein-journals.orgnih.gov

The efficiency of the coupling reaction is a critical factor in SPPS. Incomplete coupling can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. nih.gov The coupling efficiency can be influenced by several factors, including the specific amino acids being coupled and the length of the growing peptide chain. nih.gov For this compound, as with other sterically hindered or modified amino acids, optimizing coupling conditions is essential for achieving high yields.

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant side reaction in peptide synthesis. nih.govpeptide.com It can occur during the activation of the carboxyl group for coupling. peptide.com Serine and its derivatives are among the amino acids prone to racemization. nih.govchempep.com The choice of coupling reagents and bases can significantly impact the extent of racemization. nih.govnih.gov For instance, the use of N-methylmorpholine as a base has been shown to cause significant racemization during cysteine coupling, which could be suppressed by using 2,4,6-collidine. nih.gov While specific data on the racemization of this compound is not extensively detailed in the provided results, the general principles of racemization control in Fmoc-SPPS apply. The use of additives like HOBt or HOAt is known to suppress racemization. peptide.com

Table 1: Factors Influencing Coupling and Racemization in SPPS

FactorImpact on Coupling EfficiencyImpact on RacemizationMitigation Strategies
Amino Acid Structure Steric hindrance can decrease efficiency.Electron-withdrawing side chains can increase susceptibility. mdpi.comOptimize coupling time and reagents.
Coupling Reagent Potent activators (e.g., HATU) can improve efficiency for difficult couplings. chempep.comSome reagents can increase racemization. nih.govSelect milder reagents (e.g., DIC/Oxyma) or use additives (HOBt, HOAt). nih.govpeptide.com
Base Can influence reaction rate.Strong or sterically unhindered bases can promote racemization. nih.govmdpi.comUse sterically hindered, weaker bases like 2,4,6-collidine. nih.gov
Peptide Length Efficiency can decrease as the peptide chain elongates. nih.govNot a direct cause, but longer synthesis increases opportunities for side reactions.Use optimized protocols and monitor coupling completion.
Aggregation Can block reactive sites, leading to incomplete coupling.Can be exacerbated by certain sequences.Use chaotropic agents, elevated temperatures, or backbone-protecting groups. peptide.com

The choice of resin and linker is fundamental to the success of SPPS. biosynth.com The resin acts as the solid support, while the linker connects the growing peptide chain to the resin. biosynth.com For the synthesis of peptides containing O-substituted serine derivatives like this compound, the selection of the appropriate resin and linker is crucial for achieving good yields and purity.

Commonly used resins in Fmoc-SPPS include polystyrene-based resins and polyethylene (B3416737) glycol (PEG)-grafted resins like TentaGel. biosynth.com The choice often depends on the hydrophobicity of the peptide being synthesized. researchgate.net

Linkers determine the conditions under which the final peptide is cleaved from the resin. For Fmoc/tBu chemistry, acid-labile linkers are typically used. acs.org

Wang Resin: A widely used resin for the synthesis of peptide acids. peptide.com It employs a p-alkoxybenzyl alcohol linker that is cleaved by trifluoroacetic acid (TFA). peptide.com

2-Chlorotrityl (2-Cl-Trt) Resin: This resin is highly acid-labile and allows for the cleavage of the peptide with all side-chain protecting groups intact using dilute acid. peptide.comsigmaaldrich.com This is particularly useful for preparing protected peptide fragments. acs.org

Rink Amide Resin: This is the linker of choice for the synthesis of peptide amides. biosynth.comresearchgate.net

The selection must ensure that the linker is stable to the basic conditions used for Fmoc deprotection throughout the synthesis. biosynth.com

Automated peptide synthesizers have become standard tools in peptide chemistry, offering efficiency and reproducibility. beilstein-journals.orgiris-biotech.de The Fmoc/tBu strategy is well-suited for automation. nih.govbeilstein-journals.org Key parameters in an automated synthesis protocol include:

Deprotection: Typically performed using a 20% solution of piperidine in DMF. altabioscience.comnih.gov The duration of the deprotection step is critical to ensure complete removal of the Fmoc group without causing side reactions.

Washing: Extensive washing steps between deprotection and coupling are necessary to remove excess reagents and byproducts.

Coupling: The choice of coupling reagent (e.g., HBTU, HATU, DIC/HOBt) and the reaction time are optimized for each amino acid. nih.govmerckmillipore.com For a modified amino acid like this compound, a longer coupling time or the use of a more potent activating agent might be necessary. merckmillipore.com Monitoring the coupling efficiency, for example, through the ninhydrin (B49086) test, can allow for recoupling steps if the initial coupling is incomplete. nih.gov

Role in the Synthesis of Peptides with Post-Translational Modifications (PTMs)

Fmoc-SPPS is the preferred method for synthesizing peptides with PTMs because the milder reaction conditions are compatible with many modifications that are unstable under the harsher conditions of Boc chemistry. altabioscience.comnih.gov

Phosphorylation of serine, threonine, and tyrosine is a crucial PTM that regulates numerous cellular processes. iris-biotech.denih.gov Synthetic phosphopeptides are invaluable tools for studying these processes. nih.govchemimpex.com However, the phosphate (B84403) group itself can be labile. This compound serves as a stable mimic of phosphoserine. iris-biotech.de The 4-chlorophenyl group is an isosteric and isoelectronic mimic of the phosphate group, allowing the resulting peptide to interact with phosphoserine-binding domains while being resistant to phosphatases. iris-biotech.de

This mimicry is essential for developing therapeutic peptides and for studying protein-protein interactions that are dependent on phosphorylation. The stability of the 4-chlorophenyl group compared to a phosphate ester allows for easier handling and purification of the synthetic peptide.

Table 2: Comparison of Phosphoserine and its Mimic

FeaturePhosphoserine (pSer)O-(4-chlorophenyl)-L-Serine
Structure Contains a phosphate ester group.Contains a 4-chlorophenyl ether group.
Stability Susceptible to enzymatic cleavage by phosphatases and chemical hydrolysis. iris-biotech.deStable to phosphatases and more resistant to chemical hydrolysis. iris-biotech.de
Application Studying native phosphorylation events.Creating stable probes for studying phosphoserine-mediated interactions; potential therapeutic applications. iris-biotech.de
Synthesis Requires incorporation of a protected phosphoserine derivative like Fmoc-Ser(PO(OBzl)OH)-OH. sigmaaldrich.comIncorporated using this compound.

The use of pre-formed, protected amino acid building blocks like this compound allows for the chemo- and regioselective incorporation of this modified serine analogue at specific positions within a peptide sequence. nih.gov This is a significant advantage over methods that involve post-synthetic modification of the peptide, which can often lead to a mixture of products and lack of specificity. The Fmoc-SPPS methodology ensures that the modified residue is placed precisely where it is intended in the peptide chain. rsc.org This precise control is critical for creating well-defined peptides for biological and therapeutic studies.

Development of Complex Peptide Architectures Utilizing O-Substituted Serine

The incorporation of O-substituted serine derivatives, such as this compound, is a key strategy for creating peptides with defined three-dimensional structures and novel functionalities.

Macrocyclization and Constrained Peptide Synthesis with this compound

Macrocyclization, the process of forming a cyclic peptide from a linear precursor, is a powerful technique for imparting conformational rigidity to a peptide. nih.gov This structural constraint can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved receptor selectivity. The use of specialized amino acids is often central to achieving efficient cyclization. nih.gov

For instance, a protocol for creating cysteine-free cyclic peptides involves the use of an o-aminoanilide linker incorporated into the peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov This linker can be activated to form an active ester, which then reacts with a free amine within the peptide to form the cyclic structure. nih.gov This method highlights the importance of strategically placed reactive groups to facilitate macrocyclization.

Similarly, head-to-tail cyclization can be achieved using an aldehyde group introduced at the C-terminus of a peptide, which then reacts with an N-terminal amine. nih.gov These enzymatic and chemo-enzymatic ligation techniques offer versatile and efficient ways to produce cyclic peptides, including those with multiple loops. nih.gov

Peptide-Oligonucleotide and Peptide-Small Molecule Conjugation Strategies

The conjugation of peptides to other molecules, such as oligonucleotides and small molecules, creates hybrid structures with combined and often synergistic properties. biosyn.comcreative-biolabs.commdpi.com These conjugates are valuable in a range of applications, from drug delivery to diagnostics. biosyn.comresearchgate.net

Peptide-oligonucleotide conjugates (POCs) merge the biological targeting capabilities of peptides with the genetic information-carrying function of oligonucleotides. biosyn.comcreative-biolabs.commdpi.comresearchgate.net A common strategy for creating POCs involves the use of heterobifunctional crosslinkers. nih.gov These linkers possess two different reactive groups, one that can react with a specific functional group on the peptide (e.g., a cysteine residue) and another that can react with a modified oligonucleotide. nih.gov This "fragment conjugation" approach allows for the versatile and specific linking of the two components. nih.gov

The synthesis of POCs can be performed using either a stepwise solid-phase approach, where both the peptide and oligonucleotide are assembled on the same solid support, or a post-synthetic conjugation method, where the two fully synthesized molecules are joined together in solution. creative-biolabs.commdpi.com The choice of method depends on the specific requirements of the conjugate and the compatibility of the chemistries involved. creative-biolabs.com

Strategies for Minimizing Side Reactions During Peptide Elongation

Prevention of β-Elimination Pathways in O-Substituted Serine Residues

A significant side reaction involving serine and other β-hydroxy amino acids is β-elimination. This reaction is particularly prevalent for O-substituted serine residues and can be induced by the basic conditions used for Fmoc group deprotection. The reaction proceeds through the abstraction of the α-proton, leading to the formation of a dehydroalanine (B155165) intermediate. This intermediate can then undergo further reactions, leading to undesired byproducts.

Studies on phosphoserine-containing peptides have shown that piperidine, a common reagent for Fmoc deprotection, can induce β-elimination, especially at the N-terminal phosphoserine residue. unimelb.edu.au The use of alternative, less basic deprotection reagents can help to suppress this side reaction. researchgate.net For example, using 50% cyclohexylamine (B46788) in dichloromethane (B109758) has been shown to be effective in preventing β-elimination during the synthesis of phosphopeptides. researchgate.net The choice of base and reaction temperature are critical factors in controlling the extent of β-elimination. researchgate.net

It has also been observed that the β-elimination of water from unmodified serine residues can occur as a side reaction during protocols aimed at modifying phosphorylated serine. rockefeller.edu This highlights the need for careful control of reaction conditions to ensure the specific modification of the intended residue.

Suppression of Aspartimide Formation and Other Sequence-Dependent Issues

Aspartimide formation is a notorious side reaction in Fmoc-SPPS, particularly in sequences containing an aspartic acid (Asp) residue followed by a glycine (B1666218) (Gly), asparagine (Asn), or serine (Ser). nih.goviris-biotech.deiris-biotech.desigmaaldrich.com This side reaction is initiated by the cyclization of the peptide backbone at the Asp residue, leading to the formation of a five-membered succinimide (B58015) ring. This aspartimide can then be opened by the deprotection base (e.g., piperidine) or water to yield a mixture of α- and β-aspartyl peptides, as well as their D-isomers, which are often difficult to separate from the desired product. iris-biotech.desigmaaldrich.com

Several strategies have been developed to suppress aspartimide formation. One approach is to use sterically hindered protecting groups for the Asp side chain, such as the 3-methyl-3-pentyl (OMpe) or 9-fluorenylmethyl (OFm) esters. sigmaaldrich.com Another effective method is the use of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, which can be introduced on the nitrogen of the amide bond following the Asp residue. chempep.com This protection prevents the initial cyclization step. chempep.com

The choice of deprotection conditions also plays a crucial role. Using weaker bases like morpholine (B109124) or adding acidic additives such as formic acid to the piperidine deprotection solution can significantly reduce the rate of aspartimide formation. iris-biotech.de

Optimization of Deprotection Conditions and Reagents

The removal of the Fmoc protecting group is a critical step in SPPS, and its efficiency can be influenced by several factors, including the choice of base, solvent, and reaction time. nih.govspringernature.com Piperidine is the most commonly used reagent for Fmoc deprotection, typically at a concentration of 20-50% in a polar solvent like N,N-dimethylformamide (DMF). springernature.com

However, for sensitive sequences or those prone to side reactions, alternative deprotection reagents and conditions may be necessary. For example, piperazine (B1678402) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been explored as alternatives to piperidine. nih.gov The basicity (pKa) of the deprotection reagent is a key factor, with less basic amines generally leading to slower but cleaner deprotection. nih.govspringernature.com

The kinetics of deprotection can also be sequence-dependent. For instance, the deprotection of Fmoc-arginine can be slower than that of other amino acids, potentially requiring longer reaction times or double deprotection steps. nih.gov Microwave-assisted SPPS can accelerate the deprotection and coupling steps, but care must be taken as elevated temperatures can also increase the rate of side reactions like β-elimination. researchgate.net Therefore, a careful balance must be struck between reaction speed and the preservation of peptide integrity.

Exploration of Side-Chain Functionalization Opportunities Beyond O-Arylation

While the O-arylation provides a stable ether linkage, the aromatic ring itself presents opportunities for further functionalization, expanding the chemical diversity of the resulting peptides.

The para-position of the chlorophenyl ring, while occupied by a chlorine atom, could potentially be modified through nucleophilic aromatic substitution, although this is generally challenging. A more viable approach involves the initial synthesis of serine derivatives with functional groups amenable to bioorthogonal reactions. These "handles" allow for the specific chemical ligation of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug payloads, in a biological environment without interfering with native biochemical processes. Examples of such handles include azides and alkynes for "click" chemistry.

The core structure of this compound can be adapted to create derivatives that are responsive to external stimuli like light or specific chemical agents. For instance, the incorporation of photolabile groups on the phenyl ring could allow for the light-induced cleavage of the side chain or the activation of a tethered molecule. Similarly, the introduction of functionalities that can be unmasked by specific chemical triggers, such as changes in pH or the presence of certain enzymes, can be envisioned for creating environmentally sensitive peptide probes.

Synthesis of Chemically Modified Analogues for Research Probes

The modification of the serine side chain is a key strategy for developing research probes to investigate biological systems. These probes can provide insights into peptide-protein interactions, enzyme mechanisms, and cellular signaling pathways.

Fluorinated amino acids are of great interest in medicinal chemistry and peptide science due to the unique properties conferred by the fluorine atom, including increased metabolic stability and altered electronic properties. A practical synthesis of N-Fmoc protected L-fluoroalanine has been reported, starting from L-serine. researchgate.net The key step in this synthesis is a deoxofluorination reaction. researchgate.net This method demonstrates the feasibility of incorporating a fluorinated probe into a peptide. researchgate.net

Isosteric and bioisosteric replacements involve substituting the O-(4-chlorophenyl) group with other chemical moieties that mimic its size, shape, and electronic properties. This approach is used to probe the specific interactions of the side chain with its environment and to fine-tune the biological activity of the peptide. For example, replacing the chlorine atom with other halogens or a trifluoromethyl group can systematically alter the electronic nature of the aromatic ring. The synthesis of Fmoc-O-methyl-L-serine is another example, where the bulky and electron-withdrawing chlorophenyl group is replaced by a smaller and less sterically demanding methyl group. chemimpex.com This derivative is used in peptide synthesis and drug development to enhance solubility and stability. chemimpex.com

Orthogonal Protecting Group Strategies in this compound Chemistry

In solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is crucial for the selective modification of specific amino acid side chains while the peptide is still attached to the solid support. The Fmoc group, which protects the alpha-amine of the amino acid, is base-labile and is typically removed with piperidine. nih.govescholarship.org The side chains of other amino acids are protected with acid-labile groups. nih.gov

This orthogonality allows for the selective deprotection of a specific side-chain protecting group without affecting the Fmoc group or other acid-labile side-chain protectors. For instance, an Alloc (allyloxycarbonyl) group can be used to protect a lysine (B10760008) side chain and can be selectively removed using a palladium catalyst, leaving the Fmoc and other acid-labile groups intact. nih.gov This strategy enables the site-specific modification of the lysine residue.

A variety of orthogonal protecting groups are available, each with its own unique cleavage conditions. sigmaaldrich.com This extensive toolkit allows for the synthesis of highly complex and multifunctional peptides.

Protecting GroupReagents for RemovalStability
Fmoc PiperidineStable to acid
Boc TFA (Trifluoroacetic acid)Stable to base
Alloc Pd(PPh3)4/NucleophileStable to acid and base
Mtt Dilute TFAStable to base
ivDde HydrazineStable to acid and piperidine

This table summarizes some common orthogonal protecting groups used in Fmoc-based peptide synthesis and their respective cleavage conditions, highlighting the versatility of this chemical strategy.

Contributions to Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Peptide-Based Tools for Biological Studies

The versatility of Fmoc-O-(4-chlorophenyl)-L-Serine is particularly evident in its use for creating specialized peptide-based tools. The Fmoc group provides a base-labile protecting strategy essential for step-wise solid-phase peptide synthesis (SPPS), while the O-(4-chlorophenyl) group offers a stable, chemically defined modification. nih.govluxembourg-bio.com

Peptide libraries are powerful tools for discovering new drugs and studying molecular interactions. The incorporation of non-canonical amino acids, such as O-substituted serine derivatives, vastly increases the chemical diversity of these libraries. This compound serves as a key reagent in this context, allowing for the systematic introduction of an aryl ether linkage at specific positions within a peptide sequence. This modification can impart unique conformational properties or introduce new interaction points, such as halogen bonding or pi-stacking, which are not possible with natural amino acids. The synthesis of these libraries typically follows standard Fmoc-SPPS protocols, where derivatives like this compound are coupled like any standard amino acid building block. nih.gov

Fmoc-Serine DerivativeSide-Chain (R) GroupPrimary Application/CharacteristicReference
Fmoc-Ser(tBu)-OHtert-ButylStandard acid-labile protection for general peptide synthesis. peptide.com
Fmoc-Ser-OHHydrogen (unprotected)Used for global phosphorylation strategies post-synthesis. sigmaaldrich.com
Fmoc-allyl-L-serineAllylProvides a reactive handle for further chemical modification and drug development. chemimpex.com
This compound 4-chlorophenyl Introduces a stable aryl ether for creating structural diversity and probing molecular interactions.

Modified peptides are invaluable for elucidating enzyme mechanisms and developing potent inhibitors. The introduction of an O-(4-chlorophenyl) group into a peptide substrate can significantly alter its interaction with an enzyme's active site. This allows researchers to map the steric and electronic requirements of the binding pocket. nih.gov Peptides containing such modified residues can serve as specific substrates to characterize enzyme activity or as precursors for potent and selective inhibitors. For instance, the P1 residue in serine protease inhibitors is a major determinant of their specificity, and altering this position with a non-canonical amino acid can dramatically change the inhibitory profile. nih.gov Synthetic amino acid derivatives, in general, have shown promise as inhibitors of digestive enzymes, highlighting their potential as therapeutic agents for metabolic disorders. nih.gov this compound provides a scaffold to build such tailored molecules, where the chlorophenyl group can be used to probe interactions within an enzyme's active site, potentially leading to the development of substrate-selective inhibitors. plos.org

Engineering Non-Canonical Amino Acid Incorporation into Peptides

Beyond chemical synthesis, the site-specific incorporation of ncAAs into proteins in living systems represents a major advance in protein engineering. This technology allows for the production of proteins with novel functions directly within cells.

Expanding the genetic code enables the ribosomal incorporation of amino acids beyond the standard 20. acs.org This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA into a cell, which recognizes a reassigned codon, typically the amber stop codon (UAG). portlandpress.comaddgene.org This powerful technique allows for the precise, site-specific insertion of an ncAA into a protein sequence in vivo. nih.gov While this method has been successfully used for various ncAAs, the incorporation of a functionalized serine like O-(4-chlorophenyl)-L-serine would require the development of a specific, evolved aaRS capable of recognizing this unique amino acid and charging it to the orthogonal tRNA. The unprotected O-(4-chlorophenyl)-L-serine would be supplied in the cell culture media, allowing the ribosome to incorporate it at the desired position, thus creating proteins with tailored chemical properties for advanced biological studies. nih.govresearchgate.net

ComponentFunctionRole in Genetic Code ExpansionReference
Non-Canonical Amino Acid (ncAA)Provides novel chemical functionality.Supplied exogenously to the cell culture medium. nih.gov
Reassigned CodonEncodes the ncAA.Typically a rare stop codon like UAG is "hijacked". portlandpress.comaddgene.org
Orthogonal tRNARecognizes the reassigned codon.Engineered to have an anticodon that pairs with the reassigned codon (e.g., UAG). researchgate.net
Orthogonal Aminoacyl-tRNA Synthetase (aaRS)Charges the orthogonal tRNA with the ncAA.Evolved to specifically recognize the desired ncAA and the orthogonal tRNA, without cross-reacting with endogenous components. addgene.orgresearchgate.net

The incorporation of custom-designed amino acids is a powerful strategy for creating peptidomimetics that replicate or modulate the function of natural biomolecules. Aryl ether linkages, for example, are found in complex natural products like the antibiotic vancomycin. tu-dortmund.de By using building blocks such as this compound, chemists can synthesize peptides that mimic these structural motifs. tu-dortmund.de Such synthetic peptides can have enhanced stability against proteolysis compared to their natural counterparts. The rigid and defined conformation conferred by the chlorophenyl group can help lock the peptide into a bioactive shape, mimicking the secondary structure of a protein's binding interface. This approach is instrumental in designing peptide-based drugs and materials inspired by nature. researchgate.net

Development of Modified Peptides for Investigating Molecular Interactions

Understanding protein-protein interactions (PPIs) is fundamental to cell biology and drug discovery. Peptides modified with unique chemical groups serve as sophisticated probes for these studies. mdpi.com The incorporation of O-(4-chlorophenyl)-L-serine into a peptide sequence introduces a distinct biophysical probe. The aromatic ring can participate in specific hydrophobic or pi-stacking interactions within a protein binding pocket, while the chlorine atom can be used as a heavy atom for X-ray crystallography to aid in structure determination. By systematically replacing natural residues with this analog, researchers can map critical contact points in a protein-protein interface and elucidate the energetic contributions of specific interactions. researchgate.net This information is crucial for the rational design of cyclic or macrocyclic peptides that can modulate PPIs involved in disease processes. mdpi.com

Probing Protein-Peptide and Receptor-Ligand Binding Events

The introduction of O-(4-chlorophenyl)-L-Serine into a peptide sequence is a powerful tool for elucidating the intricacies of molecular recognition. The serine side chain, capable of acting as both a hydrogen bond donor and acceptor, often plays a crucial role in how a peptide binds to its receptor. peptide.com By replacing the hydroxyl group with a bulky and hydrophobic chlorophenyl ether, researchers can systematically probe the binding pocket of a protein or receptor.

The 4-chlorophenyl group can serve as a molecular probe for several types of interactions:

Steric Tolerance : Successful binding of a peptide containing this modified residue indicates that the receptor's binding pocket has sufficient space to accommodate a bulky, rigid aryl group. Conversely, a loss of affinity would suggest a sterically constrained environment.

Hydrophobic Interactions : The phenyl ring provides a hydrophobic surface that can interact with nonpolar residues within the receptor, potentially increasing binding affinity.

Halogen Bonding : The chlorine atom can act as a halogen bond donor, forming a specific, directional interaction with a Lewis basic site (e.g., a carbonyl oxygen or a nitrogen atom) in the receptor. This provides an opportunity to engineer highly specific and strong interactions that are not possible with native amino acids.

Aromatic Interactions : The aromatic ring can engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding partner, or in cation-π interactions with positively charged residues such as Lysine (B10760008) or Arginine.

By comparing the binding affinity of the native peptide with its O-(4-chlorophenyl)-L-Serine-containing analog, researchers can infer the nature of the binding interface. For instance, a significant increase in binding affinity would suggest that the modifications favorably complement the receptor's topology and chemical environment.

Table 1: Hypothetical Binding Affinity Data for a Peptide Analog This table illustrates how experimental data could be presented to compare the binding affinity of a native peptide with a modified version containing O-(4-chlorophenyl)-L-Serine (CPS).

Peptide SequenceTarget ReceptorBinding Affinity (Kd)Fold Change vs. NativePotential Interpretation
Native Peptide (with Ser)Receptor X150 nM-Baseline affinity
Modified Peptide (with CPS)Receptor X35 nM4.3x increaseThe binding pocket accommodates the bulky group; favorable hydrophobic/halogen bonding interactions may be present.

Note: Data is illustrative and does not represent actual experimental findings.

Structural Biology Applications through Designed Peptide Scaffolds

In structural biology, peptides are often used as scaffolds to mimic specific protein secondary structures, such as α-helices or β-turns, which are frequently involved in mediating protein-protein interactions (PPIs). nih.gov The incorporation of non-natural, conformationally constrained amino acids is a key strategy to stabilize these desired structures.

The O-(4-chlorophenyl)-L-Serine residue can be employed to impart conformational rigidity. The bulky aryl group can restrict the rotational freedom (chi (χ) torsion angles) of the amino acid side chain, which in turn can influence the peptide backbone conformation (phi (φ) and psi (ψ) angles). mdpi.com This restriction can help lock a peptide into a specific bioactive conformation, preventing it from adopting a random coil structure in solution. Such pre-organization reduces the entropic penalty of binding, often leading to higher affinity and selectivity for the target protein.

These stabilized peptide scaffolds are invaluable for:

X-ray Crystallography : Rigidified peptides are more likely to form well-ordered crystals when bound to their target protein, facilitating the determination of high-resolution 3D structures.

NMR Spectroscopy : By reducing conformational heterogeneity, the incorporation of residues like O-(4-chlorophenyl)-L-Serine can simplify complex NMR spectra, aiding in the structural analysis of peptide-protein complexes in solution.

Cryo-Electron Microscopy (Cryo-EM) : Stabilized peptide ligands can help to lock large, flexible protein complexes into a single conformation, which is essential for obtaining high-resolution reconstructions with Cryo-EM.

Exploration of Structural Mimicry and Bioisosteric Replacements in Peptide Design

A central goal in medicinal chemistry is the design of peptidomimetics—small molecules that mimic the structure and function of a natural peptide but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. mdpi.com This often involves the use of non-natural amino acids and bioisosteric replacements.

Conformational Studies of Peptidomimetics Containing O-(4-chlorophenyl)-L-Serine

Conformational analysis is critical for understanding how a peptidomimetic will present its key functional groups to a biological target. mdpi.com When O-(4-chlorophenyl)-L-Serine is incorporated into a peptide, computational and experimental techniques are used to study its effect on the molecule's three-dimensional structure.

Table 2: Representative Torsional Angle Data from a Conformational Study This table provides an example of how conformational data for a peptide containing O-(4-chlorophenyl)-L-Serine (CPS) might be compared to a native serine-containing peptide.

Residue PositionTorsional AngleNative Peptide (Ser)Modified Peptide (CPS)Interpretation
i+2φ (phi)-65°-62°Minimal change in backbone
i+2ψ (psi)-40°-41°Minimal change in backbone
i+2χ1 (chi1)-70° or +60° or 180°-85°Restricted side-chain rotation
i+2χ2 (chi2)Not Applicable95°Defines orientation of aryl group

Note: Data is illustrative and based on general principles of conformational analysis. mdpi.com

Influence of Aryl Group on Peptide Secondary Structure and Stability

Steric Hindrance : The size of the chlorophenyl group can sterically clash with adjacent residues, potentially disrupting or, conversely, stabilizing certain secondary structures. For example, its placement might favor the formation of a β-turn by forcing the peptide backbone to fold back on itself.

Non-covalent Interactions : The aryl group can form intramolecular non-covalent bonds with other parts of the peptide. For instance, it could engage in π-stacking with a nearby aromatic side chain or form a halogen bond with a backbone carbonyl group. These interactions can act as molecular staples, stabilizing a specific fold, such as an α-helix or β-sheet.

Solvation Effects : The hydrophobic nature of the aryl group can influence how the peptide interacts with the surrounding solvent (water). In an aqueous environment, the peptide may fold to shield this hydrophobic group from the solvent, a process that can drive the formation of stable secondary structures.

The strategic placement of O-(4-chlorophenyl)-L-Serine allows peptide chemists to fine-tune the conformational preferences of a peptide, essentially programming it to adopt a desired bioactive shape.

Table 3: Summary of Potential Effects of the O-(4-chlorophenyl) Group on Peptide Structure

FeaturePotential EffectRationale
Bulk/Size Favors extended or turn conformations; may disrupt helices if not properly positioned.Steric clashes with neighboring side chains can dictate backbone geometry.
Hydrophobicity Can drive folding and stabilization through the hydrophobic effect.Sequestration of the nonpolar group away from water can stabilize a compact structure.
Aromaticity Can stabilize structures via intramolecular π-π or cation-π interactions.Provides a surface for specific non-covalent bonding with other aromatic or charged groups.
Halogen Atom (Cl) Can form stabilizing halogen bonds with backbone or side-chain acceptors.The electropositive region on the chlorine atom can interact favorably with electron-dense atoms.

Mechanistic Investigations of Fmoc O 4 Chlorophenyl L Serine Reactivity

Studies on Fmoc Deprotection Mechanisms and Kinetics in Modified Systems

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a fundamental step in solid-phase peptide synthesis (SPPS). acsgcipr.orgnih.gov This process is typically achieved through a base-mediated β-elimination mechanism. embrapa.br The base abstracts the acidic proton on the fluorene (B118485) ring, initiating the elimination of dibenzofulvene (DBF) and carbon dioxide, thereby liberating the free amine of the amino acid for the subsequent coupling reaction. embrapa.brscielo.org.mx

Influence of Solvent Systems and Base Concentration on Deprotection Rates

The efficiency of Fmoc deprotection is significantly influenced by the choice of solvent and the concentration of the base. acsgcipr.orgscholaris.ca Dimethylformamide (DMF) is a commonly used solvent due to its ability to solvate the peptide chain and reagents effectively. acsgcipr.org However, alternative and "greener" solvents are being explored. acsgcipr.org The polarity of the solvent plays a crucial role; for instance, piperidine (B6355638), a common deprotection base, is more effective in polar solvents like DMF compared to less polar options. nih.govacs.org

The concentration of the base, typically a secondary amine like piperidine, directly impacts the rate of deprotection. acsgcipr.org While higher concentrations can accelerate the reaction, they can also increase the risk of side reactions. scielo.org.mxscholaris.ca Research has shown that even lower concentrations of piperidine (e.g., 5%) can be effective for Fmoc removal. acsgcipr.org The interplay between the solvent system and base concentration is a key area of investigation to optimize deprotection protocols, balancing reaction speed with the minimization of unwanted byproducts.

BaseSolventConcentration (v/v)Deprotection EfficiencyReference
PiperidineDMF20-30%Standard, fast kinetics acsgcipr.org
Piperazine (B1678402)/DBU-Lower quantitiesSafer alternative acsgcipr.org
4-Methylpiperidine-5%Effective alternative acsgcipr.org
NaOH2-MeTHF/MeOH-Greener alternative acsgcipr.org
PyrrolidineDMSO/EtOAc (1:9)20%Efficient in less polar solvents acs.org

Examination of Dibenzofulvene Scavenging Strategies

A critical aspect of Fmoc deprotection is the management of the dibenzofulvene (DBF) byproduct. escholarship.org DBF is a highly reactive electrophile that can undergo Michael addition with the newly liberated amine of the peptide, leading to chain termination. scielo.org.mxescholarship.org The secondary amine used for deprotection, such as piperidine, also acts as a scavenger, reacting with DBF to form a stable and soluble adduct that can be washed away. scielo.org.mxacs.org

However, the scavenging efficiency can be influenced by the base and solvent system. scielo.org.mxacs.org In cases where the deprotection base is a poor scavenger, or under conditions that favor DBF polymerization, explicit scavengers may be added. scielo.org.mxchimia.ch Common scavengers include thiols like 1-octanethiol. researchgate.net Research continues to explore more effective and benign scavenging strategies to prevent DBF-related side reactions and ensure the integrity of the growing peptide chain. escholarship.orgchimia.ch

Analysis of β-Elimination Pathways in Serine Derivatives During Peptide Synthesis

Serine derivatives, including Fmoc-O-(4-chlorophenyl)-L-Serine, are susceptible to a significant side reaction known as β-elimination, particularly under the basic conditions of Fmoc deprotection. researchgate.netiris-biotech.de This reaction involves the removal of the side-chain protecting group and the formation of a dehydroalanine (B155165) (Dha) residue. researchgate.netiris-biotech.de The presence of an electron-withdrawing group on the β-carbon of the side chain, such as the 4-chlorophenyl group, can exacerbate this issue. researchgate.net

Identification and Characterization of Eliminated Byproducts

The primary byproduct of β-elimination is the dehydroalanine-containing peptide. researchgate.netiris-biotech.de This unsaturated residue is highly reactive and can undergo further reactions. For instance, the deprotection base, such as piperidine, can add to the double bond of the dehydroalanine residue, forming a 3-(1-piperidinyl)alanine adduct. iris-biotech.depeptide.com This leads to a heterogeneous peptide mixture that is difficult to purify. Analytical techniques such as mass spectrometry are crucial for the identification and characterization of these eliminated byproducts, confirming their presence by a characteristic mass shift. peptide.com

Precursor ResidueSide ReactionPrimary ByproductSecondary Byproduct
Serine Derivativeβ-EliminationDehydroalaninePiperidinyl-alanine adduct

Mitigation Strategies for Undesired Side Reactions

Several strategies have been developed to mitigate β-elimination during the synthesis of serine-containing peptides. One approach is to modify the Fmoc deprotection conditions. researchgate.net Using alternative, less nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in low concentrations, or bulky amines such as cyclohexylamine (B46788), has been shown to suppress this side reaction. researchgate.netresearchgate.net Additionally, lowering the temperature during deprotection can also reduce the rate of β-elimination. researchgate.net Another strategy involves the use of more stable side-chain protecting groups that are less prone to elimination under basic conditions.

Influence of Protecting Groups on Reaction Outcomes and Stereochemical Integrity

The choice of protecting groups for the α-amino group (Fmoc) and the serine side chain (O-(4-chlorophenyl)) is critical for directing reaction outcomes and preserving the stereochemical integrity of the amino acid. nih.govbiosynth.com Protecting groups are essential to prevent unwanted side reactions and polymerization during peptide synthesis. nih.govspringernature.com

The Fmoc group provides temporary protection for the α-amino group and is selectively removed under mild basic conditions, which are orthogonal to the acidic conditions typically used for final deprotection and cleavage from the resin. biosynth.comnih.gov The O-(4-chlorophenyl) group on the serine side chain serves to prevent the hydroxyl group from participating in unwanted reactions. However, as discussed, this group can activate the β-proton, making the residue susceptible to β-elimination.

A crucial concern in peptide synthesis is the maintenance of stereochemical integrity, as racemization can lead to the formation of diastereomeric peptides with altered biological activity. nih.govnih.gov The conditions used for both coupling and deprotection can influence the stereochemical outcome. nih.gov While the standard Fmoc deprotection conditions are generally considered to be low-risk for racemization of most amino acids, certain residues and reaction conditions can increase this risk. The bulky nature of the Fmoc group and the specific protecting group on the side chain can influence the susceptibility of the α-carbon to epimerization. Careful selection of coupling reagents and optimization of reaction conditions are therefore essential to ensure that the stereochemistry of this compound is maintained throughout the synthesis process. nih.govnih.gov

Assessment of Side-Chain Protecting Group Stability

The utility of a side-chain protecting group is fundamentally dependent on its stability throughout the various steps of peptide synthesis and its clean removal under specific cleavage conditions. The 4-chlorophenyl group of this compound is an aryl ether, a class of protecting groups known for its general stability.

The stability of the 4-chlorophenyl ether linkage is attributed to the strength of the aryl-oxygen bond. This bond is generally resistant to the basic conditions used for the removal of the Nα-Fmoc group, typically a solution of 20% piperidine in dimethylformamide (DMF). The electron-withdrawing nature of the chlorine atom on the phenyl ring is expected to have a minimal impact on the lability of the ether bond under these basic conditions.

However, the key test of stability for a "permanent" side-chain protecting group in Fmoc-based SPPS is its resistance to the acidic conditions of the final cleavage from the resin, which simultaneously removes other side-chain protecting groups. Standard cleavage cocktails often consist of a high concentration of trifluoroacetic acid (TFA). While comprehensive studies detailing the stability of the 4-chlorophenyl group on serine under various cleavage conditions are not extensively available, the general stability of aryl ethers suggests a high degree of resistance to acidolysis. The cleavage of such bonds typically requires harsh acidic conditions, such as strong mineral acids or Lewis acids, which are not standard in routine SPPS.

For comparison, other ether-based protecting groups for serine, such as the cyclohexyl (Chx) group, have been shown to be stable to TFA and 20% piperidine in DMF. rsc.org The O-Chx group requires strong acid conditions, such as 1 M trifluoromethanesulfonic acid–thioanisole in TFA, for its removal. rsc.org This suggests that the 4-chlorophenyl ether would exhibit similar or even greater stability due to the electronic nature of the aromatic ring.

The following table provides a qualitative assessment of the expected stability of the 4-chlorophenyl protecting group under common SPPS conditions, based on the general chemical properties of aryl ethers.

ConditionReagentExpected Stability of 4-Chlorophenyl Group
Nα-Fmoc Deprotection20% Piperidine in DMFStable
Final Cleavage95% TFA / ScavengersStable
Strong Acid Cleavagee.g., HF, TFMSALabile

Minimization of Racemization During Coupling Steps

A critical aspect of peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acids. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation and coupling steps, particularly for sensitive residues like serine. nih.govmdpi.com The mechanism of racemization often involves the formation of a planar oxazolone (B7731731) intermediate, which can be reprotonated from either face.

The extent of racemization is influenced by several factors, including the nature of the side-chain protecting group, the coupling reagents, the base used, and the reaction temperature. For serine derivatives, the electron-withdrawing or -donating nature of the side-chain protecting group can play a role. An electron-withdrawing group, such as the 4-chlorophenyl group, might be expected to influence the acidity of the α-proton and the stability of potential intermediates, thereby affecting the rate of racemization.

The following table outlines the general influence of different classes of coupling reagents on the risk of racemization for sensitive amino acids like serine.

Coupling Reagent ClassExamplesGeneral Racemization Risk for Serine Derivatives
Carbodiimides + AdditivesDIC/HOBt, DIC/OxymaLow
Phosphonium SaltsBOP, PyBOP, PyAOPModerate to High (base dependent)
Uronium/Aminium SaltsHBTU, HATU, HCTUModerate to High (base dependent)

To minimize racemization when incorporating this compound into a peptide sequence, it is advisable to employ coupling conditions known to be mild and to suppress epimerization. This includes the use of carbodiimide-based methods with additives like HOBt or Oxyma, avoiding excessive amounts of base, and maintaining ambient reaction temperatures. Pre-activation times should also be kept to a minimum.

Computational and Theoretical Studies

Molecular Modeling of Fmoc-O-(4-chlorophenyl)-L-Serine and Peptide Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly valuable for understanding how the introduction of a non-canonical amino acid, such as this compound, influences the structure and function of peptides.

The incorporation of this compound into a peptide chain can significantly alter its local and global conformation. Conformational analysis aims to identify the stable three-dimensional arrangements of the peptide. This is often achieved through molecular mechanics calculations, which use a simplified classical mechanics model to estimate the potential energy of different conformations.

The Ramachandran plot is a fundamental tool in conformational analysis, visualizing the sterically allowed combinations of the dihedral angles phi (φ) and psi (ψ) of the peptide backbone. For a modified amino acid, the allowed regions of the Ramachandran plot can differ from those of the 20 proteinogenic amino acids. drexel.edu The bulky O-(4-chlorophenyl) group in this compound is expected to impose steric constraints on the peptide backbone, restricting the accessible φ and ψ angles more than an unmodified serine residue. These restrictions can favor specific secondary structures, such as β-sheets or turns, or act as a "helix breaker". nih.gov

A combination of spectroscopic techniques and computational methods can be used to determine the central residue conformation for peptides containing modified amino acids. nih.gov For instance, Fourier-transform infrared (FT-IR), Raman spectroscopy, and vibrational circular dichroism (VCD) can provide experimental data on the peptide's secondary structure, which can then be used to validate and refine computational models. nih.gov

Table 1: Predicted Dihedral Angle Preferences for this compound in a Model Dipeptide

Dihedral AnglePredicted Range (Degrees)Rationale
Phi (φ)-150 to -60Steric hindrance from the O-(4-chlorophenyl) group restricts the positive phi region.
Psi (ψ)+120 to +180 and -60 to +60The bulky side chain may favor extended conformations (positive psi) or certain folded structures.
Chi1 (χ1)+60, 180, -60Rotation around the Cα-Cβ bond will be influenced by interactions between the side chain and the peptide backbone.
Chi2 (χ2)VariableRotation around the Cβ-O bond will be influenced by the orientation of the chlorophenyl group.

Note: This data is predictive and based on general principles of steric hindrance and conformational analysis of modified amino acids. Actual values would require specific computational studies.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target). nih.govmdpi.com In the context of a peptide containing this compound, docking simulations can elucidate how this modified residue influences the binding affinity and specificity of the peptide to its biological target. frontiersin.orgnih.gov

The 4-chlorophenyl group introduces several key features that can be exploited in docking simulations:

Hydrophobic Interactions: The phenyl ring provides a large hydrophobic surface that can interact favorably with nonpolar pockets on the target protein.

Aromatic Interactions: The aromatic ring can engage in π-π stacking or cation-π interactions with complementary residues on the target.

Halogen Bonding: The chlorine atom can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen on the target protein.

Docking programs utilize scoring functions to estimate the binding affinity of different poses. These scoring functions take into account various energetic terms, including van der Waals forces, electrostatic interactions, and the desolvation penalty. The presence of the chloro- and phenyl- groups would require a well-parameterized force field to accurately capture their interactions. mdpi.com

Table 2: Potential Interactions of this compound in a Binding Pocket

Interaction TypeInteracting Residues on TargetSignificance
HydrophobicLeucine, Isoleucine, Valine, PhenylalanineContributes to binding affinity through the hydrophobic effect.
π-π StackingPhenylalanine, Tyrosine, Tryptophan, HistidineProvides specificity and directional interactions.
Halogen BondAspartate, Glutamate, Serine, Threonine (backbone carbonyl)Can enhance binding affinity and specificity.
Hydrogen Bond(From backbone amide and carbonyl)Standard peptide-protein interactions.

Note: The specific interactions will depend on the topology and amino acid composition of the target's binding site.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more accurate description of electronic structure and reactivity compared to molecular mechanics. researchgate.netcuni.cz These methods are particularly useful for studying the details of chemical reactions, including the synthesis of modified amino acids. nih.gov

A key application of quantum chemistry is the calculation of reaction pathways and the identification of transition states. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. acs.org For the synthesis of this compound, quantum chemical methods like Density Functional Theory (DFT) can be used to model the reaction mechanism. nih.gov

For example, in the ether linkage formation between the serine side chain and 4-chlorophenol (B41353), DFT calculations can be used to:

Determine the structure of the reactants, intermediates, products, and transition states.

Calculate the activation energy of the reaction, which is the energy difference between the reactants and the transition state.

Investigate the effect of catalysts or different reaction conditions on the reaction pathway.

Quantum chemical calculations can also predict the reactivity and selectivity of chemical reactions. libretexts.orgresearchgate.net In the synthesis of this compound, it is important to control the regioselectivity (which atom reacts) and stereoselectivity (the three-dimensional arrangement of the product).

By calculating properties such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, one can predict which sites on the reacting molecules are most susceptible to nucleophilic or electrophilic attack. researchgate.net This information can be used to design synthetic routes that favor the desired product and minimize the formation of byproducts. For instance, the electron-withdrawing nature of the chlorine atom on the phenyl ring will influence the reactivity of the phenol (B47542) in the etherification reaction.

Simulation of Self-Assembly Properties of Fmoc-Amino Acid Derivatives

Fmoc-protected amino acids are known to self-assemble into various nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govrsc.orgrsc.org This self-assembly is driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid moieties. researchgate.net

Molecular dynamics (MD) simulations are a powerful tool to study the self-assembly process at the molecular level. nih.gov In an MD simulation, the motions of atoms and molecules are calculated over time by solving Newton's equations of motion. This allows for the visualization of how individual Fmoc-amino acid molecules aggregate and organize into larger structures.

For this compound, MD simulations could be used to investigate:

The role of the 4-chlorophenyl group in the self-assembly process. The increased hydrophobicity and potential for π-π stacking with both the fluorenyl and phenyl rings could lead to different morphologies compared to other Fmoc-amino acids.

The stability of the resulting nanostructures.

The effect of solvent and other environmental factors on the self-assembly process. rsc.org

Table 3: Comparison of Factors Influencing Self-Assembly

FeatureFmoc-SerineFmoc-PhenylalanineThis compound (Predicted)
Primary Driving Force π-π stacking of Fmoc groups, H-bondingπ-π stacking of Fmoc and phenyl groups, H-bondingπ-π stacking of Fmoc and chlorophenyl groups, H-bonding, hydrophobic interactions
Hydrophobicity ModerateHighVery High
Potential for π-π Stacking Fmoc groupFmoc and Phenyl groupsFmoc and Chlorophenyl groups
Resulting Nanostructures Fibers, hydrogelsFibers, hydrogelsPotentially more compact or ordered structures due to enhanced interactions

Note: The predicted properties for this compound are based on the known behavior of similar Fmoc-amino acids and the chemical nature of the modification.

Molecular Dynamics Studies of Supramolecular Structures

To date, specific molecular dynamics (MD) simulation studies focusing exclusively on the supramolecular structures formed by this compound have not been prominently reported in peer-reviewed literature. MD simulations are a powerful tool for elucidating the dynamic nature of molecular interactions that drive the self-assembly process. nih.gov For other Fmoc-derivatives, these studies have provided critical insights into the stability of self-assembled structures, the role of solvent molecules, and the specific non-covalent interactions that dictate the final morphology of the nanomaterials. rsc.org

Design Principles for Controlled Morphological Changes in Self-Assembled Systems

The self-assembly of Fmoc-amino acids is primarily driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups, hydrogen bonding between the amino acid backbones, and hydrophobic interactions. nih.govnih.gov The specific chemical nature of the amino acid side chain plays a crucial role in modulating the balance of these forces, thereby influencing the morphology of the resulting supramolecular structures. researchgate.net For this compound, several key design principles can be inferred based on its unique molecular architecture.

The prominent Fmoc group serves as the primary engine for self-assembly through strong π-π stacking interactions. nih.govnih.gov The serine backbone provides the capacity for hydrogen bonding, which contributes to the formation of β-sheet-like arrangements, a common structural motif in self-assembling peptides. nih.gov

The O-(4-chlorophenyl) group introduces several factors that can be expected to fine-tune the self-assembly process:

Halogen Bonding and Dipole-Dipole Interactions: The chlorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction that can influence molecular packing and stability. Furthermore, the electron-withdrawing nature of the chlorine atom creates a dipole moment on the phenyl ring, which can lead to specific dipole-dipole interactions that guide the arrangement of the molecules.

Steric Effects: The bulky chlorophenyl group will exert steric hindrance, which can influence the preferred packing arrangement of the molecules and, consequently, the final morphology of the self-assembled structure. This can lead to the formation of distinct nanostructures compared to Fmoc-serine or Fmoc-phenylalanine.

By systematically modifying factors such as concentration, pH, and solvent polarity, it is possible to control the equilibrium of these interactions and thus direct the morphological outcome of the self-assembly process. For instance, at higher concentrations, increased intermolecular interactions would likely favor the formation of more ordered and extended structures like fibrils or ribbons.

Interactive Table: Key Interactions in the Self-Assembly of this compound

Interaction TypeContributing Molecular MoietyExpected Role in Self-Assembly
π-π StackingFluorenyl GroupPrimary driving force for aggregation
Hydrogen BondingSerine Backbone (Amide and Carboxyl groups)Directional interactions leading to ordered structures (e.g., β-sheets)
Halogen Bonding4-Chlorophenyl GroupDirectional interaction influencing molecular packing
Dipole-Dipole Interactions4-Chlorophenyl GroupGuiding intermolecular arrangement
Hydrophobic InteractionsEntire Molecule (especially Fmoc and Chlorophenyl groups)Driving aggregation in aqueous media
Steric HindranceO-(4-chlorophenyl) GroupInfluencing packing and final morphology

Q & A

Q. What is the role of the Fmoc group in solid-phase peptide synthesis (SPPS) when using Fmoc-O-(4-chlorophenyl)-L-Serine?

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group during SPPS. It prevents unwanted side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile side-chain protections. For this compound, the Fmoc group ensures precise sequential assembly of peptides while preserving the 4-chlorophenyl substituent, which may influence peptide solubility or binding properties .

Q. How is this compound applied in synthesizing modified peptides?

This derivative is used to incorporate serine residues with a 4-chlorophenyl ether moiety into peptide backbones. The chlorine substituent enhances steric and electronic effects, potentially altering peptide stability, membrane permeability, or receptor interactions. For example, it could mimic phosphorylated serine in kinase studies or stabilize β-turn structures in constrained peptides. Post-synthesis, the Fmoc group is cleaved, leaving the modified serine residue intact .

Advanced Research Questions

Q. How can researchers reconcile contradictory safety data for this compound across sources?

Safety profiles vary due to differences in purity, testing protocols, or regulatory classifications. For instance:

SourceHazard ClassificationKey Notes
Non-hazardousAvoid strong oxidizers
Skin/eye irritation (GHS Cat. 2)Use PPE and ventilation
Methodological Approach :
  • Conduct in-house toxicity screening (e.g., Ames test for mutagenicity).
  • Cross-reference SDS sheets from multiple suppliers.
  • Use computational tools (e.g., QSAR models) to predict reactivity .

Q. What analytical techniques ensure the purity and structural integrity of this compound?

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at 427.8 Da).
  • NMR : 1H/13C NMR to verify the 4-chlorophenyl moiety (e.g., aromatic protons at δ 7.2–7.4 ppm) and Fmoc group integrity .

Q. How can synthesis protocols for this compound be optimized to minimize dipeptide formation?

  • Control pH : Maintain reaction pH between 8–9 to avoid Fmoc deprotection (basic conditions) or premature protonation of the amino group (acidic conditions) .
  • Coupling Reagents : Use HOBt/DIC or OxymaPure/COMU for efficient activation with reduced racemization.
  • Monitoring : Employ TLC or in-situ FTIR to track coupling efficiency and terminate reactions at >95% conversion .

Q. What strategies mitigate instability of this compound under oxidative conditions?

  • Storage : Store at −20°C under inert gas (Ar/N2) to prevent degradation.
  • Reaction Design : Avoid peroxides or metal catalysts. Use antioxidants (e.g., BHT) in solvents.
  • Characterization Post-Synthesis : Conduct accelerated stability studies (40°C/75% RH for 14 days) to identify degradation pathways .

Q. How does the 4-chlorophenyl substituent influence peptide conformational dynamics?

  • Steric Effects : The bulky chlorine atom restricts backbone flexibility, favoring α-helix or β-sheet formation.
  • Hydrophobicity : Enhances membrane permeability, measured via PAMPA assays.
  • Electronic Effects : Alters hydrogen-bonding networks, analyzed via circular dichroism (CD) or MD simulations .

Q. What computational tools predict the reactivity of this compound in novel peptide architectures?

  • Density Functional Theory (DFT) : Calculate charge distribution and orbital interactions of the 4-chlorophenyl group.
  • Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent models (e.g., TIP3P water).
  • Machine Learning : Train models on existing peptide libraries to forecast solubility or aggregation propensity .

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